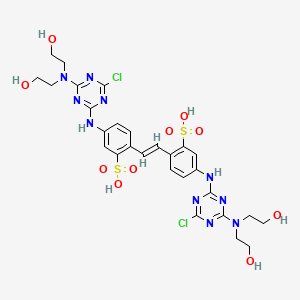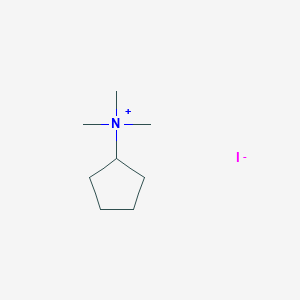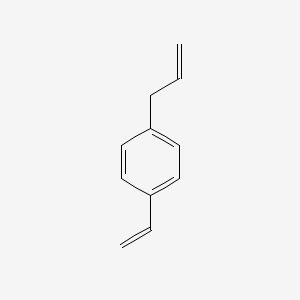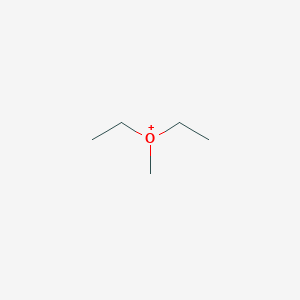![molecular formula C20H22N2O2S B14664987 10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione CAS No. 40765-35-3](/img/structure/B14664987.png)
10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione is a complex organic compound that features a phenothiazine core structure with a 1-azabicyclo[2.2.2]octane moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of appropriate aniline derivatives with sulfur sources under acidic conditions.
Introduction of the 1-Azabicyclo[2.2.2]octane Moiety: This step involves the nucleophilic substitution of the phenothiazine core with a 1-azabicyclo[2.2.2]octane derivative, often facilitated by a base such as sodium hydride or potassium carbonate.
Final Functionalization: The final step may involve oxidation or other functional group modifications to achieve the desired dione structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the dione moiety, converting it to diols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols or amines.
Aplicaciones Científicas De Investigación
10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and as an antipsychotic agent.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may act as an antagonist or agonist at neurotransmitter receptors, affecting neuronal signaling and function.
Comparación Con Compuestos Similares
Similar Compounds
3-Quinuclidinone: Another compound with a 1-azabicyclo[2.2.2]octane moiety, known for its use in medicinal chemistry.
Phenothiazine Derivatives: Compounds with similar core structures but different substituents, used as antipsychotic and antiemetic agents.
Uniqueness
10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione is unique due to the combination of the phenothiazine core and the 1-azabicyclo[2.2.2]octane moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
40765-35-3 |
|---|---|
Fórmula molecular |
C20H22N2O2S |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C20H22N2O2S/c23-25(24)19-7-3-1-5-17(19)22(18-6-2-4-8-20(18)25)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2 |
Clave InChI |
XPKWOPYSZJPRLJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(C2)CN3C4=CC=CC=C4S(=O)(=O)C5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)


![2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14664921.png)

![1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione](/img/structure/B14664935.png)






